Bicyclo[3.1.1]heptane-1-carboxamide

Medicinal Chemistry Bioisostere Drug Design

Drug discovery programs often face pharmacokinetic hurdles when replacing a meta-substituted phenyl ring, as conventional bioisosteres like BCP cannot replicate the required ~120° geometry. Bicyclo[3.1.1]heptane-1-carboxamide (CAS 126332-31-8) resolves this gap with a saturated bicyclo[3.1.1]heptane scaffold that precisely maps onto meta-substituted benzene exit vectors while introducing advantageous 3D character. - Preserves the 120° exit vector angle of meta-substituted arenes for binding fidelity. - Enables systematic ADME/PK improvement without altering core pharmacophore orientation. - Bench-stable solid compatible with standard storage and global ambient shipping.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 126332-31-8
Cat. No. B593674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.1]heptane-1-carboxamide
CAS126332-31-8
SynonymsBicyclo[3.1.1]heptane-1-carboxamide (9CI)
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CC2CC(C1)(C2)C(=O)N
InChIInChI=1S/C8H13NO/c9-7(10)8-3-1-2-6(4-8)5-8/h6H,1-5H2,(H2,9,10)
InChIKeyJKUYZNMPMJOCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.1]heptane-1-carboxamide: Key Building Block & Bioisostere


Bicyclo[3.1.1]heptane-1-carboxamide (CAS 126332-31-8), with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol, is a saturated carbocyclic building block [1]. Its core structure, the bicyclo[3.1.1]heptane (BCHep) framework, has been established as an effective bioisostere for meta-substituted benzene rings in drug discovery, due to its ability to precisely mimic the 120° exit vector angle of meta-substituents [2].

Core Utility Saturated bioisostere building block
Geometry Match Mimics meta-substituted arene exit vector
Selection Context Supports medicinal chemistry scaffold exploration

Bicyclo[3.1.1]heptane-1-carboxamide: Geometric Advantage


Generic substitution with other saturated bioisosteres is not straightforward due to significant differences in their exit vector geometry. While bicyclo[1.1.1]pentane (BCP) motifs are excellent mimics for para-substituted arenes with a 180° angle, they cannot accurately reproduce the ~120° angle required for meta-substituted phenyl replacements [1]. Bicyclo[3.1.1]heptane (BCHep) scaffolds uniquely address this gap, providing a geometrically precise mimic that allows medicinal chemists to systematically modify drug candidates that contain a meta-substituted phenyl ring, thereby overcoming pharmacokinetic hurdles without altering the core binding orientation [2].

Target Scaffold
Bicyclo[3.1.1]heptane (BCHep)
Approx. 120° exit vector angle designed for meta-substituted arene replacement.
Common Substitute
Bicyclo[1.1.1]pentane (BCP)
180° exit vector geometry suited for para-substituted arenes; may not reproduce the required meta geometry.

Bicyclo[3.1.1]heptane-1-carboxamide: Quantitative Evidence


Exit Vector Geometry: meta vs. para Isosteres

The bicyclo[3.1.1]heptane scaffold provides a unique geometric solution for replacing meta-substituted arenes. Its bridgehead substituent vectors map precisely onto the geometry of a meta-substituted benzene ring, with an exit vector angle of approximately 120° [1]. This is in direct contrast to the more common bicyclo[1.1.1]pentane (BCP) scaffold, which is an effective bioisostere for para-substituted benzenes with an exit vector angle of 180° [2].

Exit Vector Geometry
Class-level inference
~120° vs 180°
Supports meta-substituted arene replacement design
BCHep vs BCP core geometry comparison
Medicinal Chemistry Bioisostere Drug Design

Predicted Lipophilicity (LogP)

The predicted octanol-water partition coefficient (LogP) for Bicyclo[3.1.1]heptane-1-carboxamide is 2.20170 [1]. While no direct head-to-head comparison for this exact molecule was found, this LogP value positions it in a lipophilicity range that is generally considered favorable for drug-like molecules, balancing membrane permeability with aqueous solubility.

Predicted LogP
Data to verify
2.20
May support lipophilicity assessment
Predicted value; experimental confirmation needed
ADME Lipophilicity Physicochemical Properties

Metabolic Stability Improvement

In a comparative ADME (Absorption, Distribution, Metabolism, and Excretion) study of pharmaceutical analogues, replacing a parent arene-containing drug with a bicyclo[3.1.1]heptane (BCHep)-containing analogue resulted in enhanced metabolic stability [1]. This class-level finding demonstrates the potential power of the BCHep motif for improving the pharmacokinetic properties of drug candidates relative to their aromatic counterparts [2].

Metabolic Stability
Class-level inference
Reported improvement
Supports metabolic stability investigation
BCHep analogue vs parent arene; no quantitative fold-change
Drug Metabolism Pharmacokinetics ADME

Bicyclo[3.1.1]heptane-1-carboxamide: Application Scenarios


Bioisostere Synthesis Scaffold

This compound serves as a core building block for synthesizing a variety of functionalized bicyclo[3.1.1]heptane (BCHep) derivatives. Its carboxylic acid derivative, accessed via established protocols from [3.1.1]propellane [1], can be used to create diverse amide libraries. This is essential for medicinal chemistry groups looking to explore the BCHep chemical space in their drug discovery programs.

meta-Phenyl Bioisostere Design

The primary application of this scaffold is as a direct replacement for a meta-substituted phenyl ring in a lead compound [1]. By using this building block, medicinal chemists can introduce a saturated, three-dimensional motif that retains the required 120° geometry of the meta-substituents while potentially improving ADME properties like metabolic stability [2].

Advanced Intermediates & Drug Candidates

The BCHep scaffold has been incorporated into analogues of existing pharmaceuticals, demonstrating its utility beyond simple model systems [1]. This indicates that Bicyclo[3.1.1]heptane-1-carboxamide and related intermediates are valuable for creating advanced, drug-like molecules in lead optimization campaigns aimed at improving the pharmacokinetic profile of drug candidates.

Application
Selection Property
Validation Focus
Bioisostere Synthesis Scaffold
Core BCHep carboxamide for amide library synthesis
Synthetic route compatibility
meta-Phenyl Bioisostere Design
Geometric match to meta-substituted arene exit vector
Exit vector geometry confirmation
Lead Optimization Programs
Scaffold with reported ADME investigation context
Metabolic stability in lead series

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